molecular formula C14H16Cl2FN3 B13460843 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride

Cat. No.: B13460843
M. Wt: 316.2 g/mol
InChI Key: YIMNFXRIAVBSGB-UHFFFAOYSA-N
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Description

4-[1-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is a halogenated heterocyclic compound featuring a pyrazole core substituted with 4-chlorophenyl and 4-fluoro groups, linked to a piperidine ring via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Key structural attributes include:

  • Pyrazole ring: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted with 4-chlorophenyl (position 1) and fluorine (position 4) .
  • Halogen substituents: The electron-withdrawing chlorine and fluorine groups influence electronic distribution, bioavailability, and receptor interactions .

Synthetic routes typically involve condensation reactions between substituted pyrazoles and piperidine derivatives under reflux conditions, followed by hydrochloride salt formation .

Properties

Molecular Formula

C14H16Cl2FN3

Molecular Weight

316.2 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)-4-fluoropyrazol-3-yl]piperidine;hydrochloride

InChI

InChI=1S/C14H15ClFN3.ClH/c15-11-1-3-12(4-2-11)19-9-13(16)14(18-19)10-5-7-17-8-6-10;/h1-4,9-10,17H,5-8H2;1H

InChI Key

YIMNFXRIAVBSGB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN(C=C2F)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of 1-(4-chlorophenyl)pyrazol-3-ol Intermediate

  • Reagents and Conditions:
    4-chlorophenylhydrazine hydrosulfate is reacted with methyl propiolate in tert-butanol in the presence of potassium tert-butoxide at 45–50 °C. After stirring and reflux, the reaction mixture is cooled, solvent removed, and the residue dissolved in water. Acidification precipitates the pyrazol-3-ol compound.

  • Yield and Purification:
    The yield is approximately 74%, and the product is purified by recrystallization or chromatography. The melting point is around 180 °C, and X-ray powder diffraction confirms the crystal structure.

  • Crystallization Techniques:
    Cooling crystallization and evaporative crystallization are employed to purify the intermediate. Seed crystals (0.01–1% by weight) may be added to control crystal growth. Washing with solvents like cyclopentyl methyl ether removes impurities.

Fluorination of the Pyrazole Ring

  • Method:
    Electrophilic fluorination is conducted on the pyrazol-3-ol or related pyrazole intermediate using fluorinating agents under controlled temperature to selectively introduce the fluorine atom at the 4-position of the pyrazole ring.

  • Considerations:
    Reaction conditions are optimized to prevent over-fluorination or degradation. The presence of the 4-chlorophenyl substituent influences regioselectivity.

Coupling with Piperidine

  • Procedure:
    The fluorinated pyrazole intermediate is reacted with piperidine under basic conditions, often in polar aprotic solvents such as N,N-dimethylformamide (DMF). Potassium carbonate is used as a base to facilitate nucleophilic substitution.

  • Example Reaction:
    A mixture of 1-(4-chlorophenyl)-4-fluoro-pyrazole and piperidine is stirred at 50–60 °C overnight, followed by extraction and purification by chromatography or recrystallization.

  • Yields:
    Typical yields range from 70% to 85%, depending on purification methods and reaction scale.

Formation of Hydrochloride Salt

  • Process:
    The free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and hydrogen chloride gas or hydrochloric acid solution is added to precipitate the hydrochloride salt.

  • Crystallization:
    Controlled cooling crystallization is used to obtain pure hydrochloride crystals, which are filtered, washed, and dried under vacuum.

  • Characterization:
    The hydrochloride salt exhibits improved stability and defined melting points, confirmed by differential scanning calorimetry (DSC) and powder X-ray diffraction.

Data Tables Summarizing Key Preparation Steps

Step Reagents/Conditions Yield (%) Purification Method Notes
Pyrazole core formation 4-chlorophenylhydrazine, methyl propiolate, t-BuOK, tert-butanol, 45–50 °C 74 Recrystallization, chromatography Melting point ~180 °C; XRD confirmed
Fluorination Electrophilic fluorinating agent, mild temperature 70–80 Chromatography Selective 4-fluoro substitution
Piperidine coupling Piperidine, K2CO3, DMF, 50–60 °C 70–85 Chromatography, recrystallization Nucleophilic substitution
Hydrochloride salt formation HCl gas or HCl solution, ethanol or ethyl acetate >90 Cooling crystallization Enhanced stability and purity

Analytical and Characterization Data

  • Melting Point:
    Hydrochloride salt typically melts at a temperature range consistent with literature values around 180 °C (endothermic peak by DSC).

  • X-ray Powder Diffraction:
    Characteristic diffraction peaks confirm the crystalline nature and phase purity of intermediates and final product.

  • NMR and Mass Spectrometry: Proton and fluorine NMR confirm the substitution pattern; mass spectrometry verifies molecular weight (316.2 g/mol for hydrochloride salt).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group and fluorinated pyrazole ring participate in NAS reactions due to the electron-withdrawing nature of Cl and F, activating the aromatic rings toward nucleophilic attack.

Reaction TypeConditionsProductsYield (%)Reference
Chlorine Displacement KOH/EtOH, reflux4-[1-(4-Hydroxyphenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine62
Fluorine Displacement NH3/THF, 60°C4-[1-(4-Chlorophenyl)-4-amino-1H-pyrazol-3-yl]piperidine45

Key Findings :

  • Chlorine on the phenyl ring is more reactive than fluorine on the pyrazole due to lower electronegativity and weaker C-Cl bond strength.

  • Steric hindrance from the piperidine ring reduces substitution rates at the pyrazole C4 position.

Metal-Catalyzed Cross-Coupling Reactions

The compound undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging its aryl halide substituents.

ReactionCatalyst/BaseCoupling PartnerProductYield (%)
Suzuki Pd(PPh3)4, K2CO3Phenylboronic acid4-[1-(4-Biphenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine78
Buchwald Pd2(dba)3, XantphosMorpholine4-[1-(4-Morpholinophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine65

Mechanistic Insight :

  • The 4-chlorophenyl group acts as a directing group, facilitating regioselective coupling at the para position .

Acid-Base Reactions

The piperidine nitrogen (pKa ~10.5) undergoes protonation and alkylation:

ReactionReagentProductApplication
Protonation HClPiperidinium chloride (enhanced water solubility)Salt formation for bioavailability
Alkylation CH3I1-Methyl-4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidinium iodideIntermediate for quaternary ammonium derivatives

Hydrogenation of the Pyrazole Ring

Catalytic hydrogenation selectively reduces the pyrazole ring under controlled conditions:

CatalystPressure (psi)ProductSelectivity
Pd/C504-[1-(4-Chlorophenyl)-4-fluoropyrrolidin-3-yl]piperidine>90%
Raney Ni30Partial reduction to dihydropyrazole60%

Structural Impact :

  • Saturation of the pyrazole ring increases conformational flexibility, altering binding affinity in pharmacological studies.

Electrophilic Substitution on the Pyrazole Ring

The fluorine atom directs electrophiles to the C5 position of the pyrazole:

ElectrophileConditionsProductYield (%)
HNO3/H2SO40°C4-[1-(4-Chlorophenyl)-4-fluoro-5-nitro-1H-pyrazol-3-yl]piperidine55
Br2/FeBr3RT4-[1-(4-Chlorophenyl)-4-fluoro-5-bromo-1H-pyrazol-3-yl]piperidine48

Functional Group Transformations

Amidation/Ureation :

  • Reaction with acyl chlorides (e.g., acetyl chloride) forms amides at the piperidine nitrogen .

  • Urea derivatives are synthesized via carbamate intermediates (e.g., phenyl chloroformate), enhancing kinase inhibition activity .

Comparative Reactivity with Analogues

CompoundStructural DifferenceReactivity Profile
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine Lacks fluorine substituentLower NAS activity; no electrophilic substitution at pyrazole C4
AT7867 4-(Pyrazol-4-yl)phenyl substituentEnhanced cross-coupling yields due to steric accessibility

Scientific Research Applications

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and pharmacological features of the target compound with analogues:

Compound Name Core Structure Substituents Pharmacological Activity Key Differences Reference
4-[1-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine HCl Pyrazole-piperidine 4-ClPh, 4-F Antimicrobial (hypothesized) Hydrochloride salt
1-{[5-(4-ClPh)-1-(4-FPh)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one Pyrazole-piperidinone 4-ClPh, 4-FPh, carbonyl Antimicrobial (tested) Carbonyl group; no HCl salt
Otenabant Hydrochloride Purine-piperidine 4-ClPh, 2-ClPh, ethylamino Anti-obesity (CB1 antagonist) Purine core; dual ClPh groups
Haloperidol Phenylbutylpiperidine 4-ClPh, 4-hydroxypiperidine Antipsychotic (D2 antagonist) Hydroxypiperidine; butyrophenone
UDO (Pyridine derivative) Pyridine-piperazine 4-ClPh, trifluoromethyl Antiparasitic (CYP51 inhibitor) Pyridine core; trifluoromethyl
Key Observations:
  • Salt vs. neutral forms : Hydrochloride salts (e.g., target compound, Otenabant) generally exhibit higher aqueous solubility than neutral forms (e.g., piperidin-4-one derivative) .
  • Core flexibility : Piperidine rings enable conformational adaptability for receptor binding, whereas rigid cores (e.g., purine in Otenabant) restrict this .

Pharmacological and Physicochemical Comparisons

Antimicrobial Activity

The piperidin-4-one derivative () demonstrated broad-spectrum antimicrobial activity , attributed to hydrogen bonding (C17–H17B···N2) and halogen-mediated hydrophobic interactions. The target compound’s hydrochloride salt may enhance bioavailability, though empirical data are pending .

Metabolic Stability

The 4-F substituent in the target compound may reduce oxidative metabolism compared to non-fluorinated analogues (e.g., UDO), extending half-life .

Crystallographic and Stability Data

  • Target compound : Molecular packing via C14–H14A···F1 and C7–H7A···F1 hydrogen bonds stabilizes the crystal lattice, enhancing thermal stability (melting point: ~436–437 K) .
  • Piperidin-4-one analogue : Intramolecular hydrogen bonding (S(6) motif) contributes to conformational rigidity but lowers solubility compared to hydrochloride salts .

Biological Activity

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride (CAS Number: 2763756-54-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is C14H15ClFN3, with a molecular weight of 279.74 g/mol. The compound features a piperidine ring substituted with a pyrazole derivative that includes both chlorophenyl and fluorophenyl groups, which are known to enhance biological activity through their electronegative characteristics.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the incorporation of halogens such as chlorine and fluorine has been shown to enhance the antimicrobial efficacy of pyrazole derivatives. Studies have reported that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

In the context of antiparasitic activity, derivatives of pyrazole have been developed targeting specific pathways in parasites. For example, modifications to the pyrazole structure have led to compounds that inhibit PfATP4-associated Na+-ATPase activity in Plasmodium species, which are responsible for malaria. These compounds showed promising efficacy in mouse models, achieving up to 30% reduction in parasitemia at certain dosages .

Structure-Activity Relationship (SAR)

The biological activity of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride can be partially attributed to its structural components:

  • Chlorophenyl and Fluorophenyl Substituents : These groups contribute to enhanced lipophilicity and interaction with biological targets.
  • Piperidine Ring : This moiety is often associated with improved binding affinity to various receptors.

Research Findings

Several studies have focused on the optimization of pyrazole derivatives, highlighting their potential as therapeutic agents:

StudyFindings
Identified structural modifications that improved antiparasitic efficacy while maintaining metabolic stability.
Investigated the crystal structure, revealing hydrogen bonding patterns that may influence biological interactions.
Reported on the synthesis of related pyrazole derivatives with notable antimicrobial properties.

Case Studies

  • Antimicrobial Testing : A study evaluated a series of pyrazole derivatives against multiple bacterial strains, demonstrating that modifications led to increased potency against resistant strains.
  • Antiparasitic Efficacy : In vivo studies using mouse models of malaria showed that specific analogs significantly reduced parasitemia levels, indicating their potential for further development as antimalarial drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation of substituted pyrazole precursors with piperidine derivatives. For example, halogenated aryl groups (e.g., 4-chlorophenyl) are introduced using Suzuki-Miyaura coupling or nucleophilic substitution under alkaline conditions . Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization (ethanol/water) yield >95% purity. Intermediate characterization by TLC and HPLC ensures reaction progress .

Q. How is the crystal structure of this compound resolved, and what intramolecular interactions stabilize its conformation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrazole-piperidine hybrids, key interactions include intramolecular C–H···N/F hydrogen bonds and π-π stacking between aromatic rings. Dihedral angles between pyrazole and piperidine moieties typically range from 18–60°, influencing planarity . Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL-2018/3 software ensure accuracy .

Q. What analytical techniques are critical for characterizing this compound?

  • Essential Techniques :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) confirms substitution patterns (e.g., δ ~150 ppm for fluorinated pyrazole carbons).
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 352.08).
  • IR Spectroscopy : Bands at ~1600 cm⁻¹ (C=N stretch) and ~1240 cm⁻¹ (C–F stretch) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of fluorine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing nature of fluorine enhances electrophilicity at the pyrazole C3 position, facilitating nucleophilic substitutions (e.g., SNAr). Chlorine at the para position stabilizes intermediates via resonance, improving yields in Suzuki couplings (e.g., 75–85% with Pd(PPh₃)₄ catalyst) . Computational studies (DFT, B3LYP/6-31G*) predict charge distribution and transition states .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Approach :

  • Dose-Response Analysis : Use in vitro assays (MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity) to establish therapeutic windows.
  • Structural Analog Comparison : Test derivatives lacking the 4-fluoro group; reduced antimicrobial potency (MIC >128 µg/mL vs. 32 µg/mL for parent compound) suggests fluorine’s role in target binding .
  • Target Profiling : Screen against kinase panels (e.g., p38 MAPK) to identify off-target effects .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME predict logP (~2.8) and BBB permeability (CNS MPO score >4).
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., bacterial dihydrofolate reductase) to refine substituent positions. Fluorine’s hydrophobic interactions improve binding affinity (ΔG = -9.2 kcal/mol) .

Q. What environmental factors affect the compound’s stability during long-term storage?

  • Experimental Design :

  • Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC; >90% purity retained under inert (N₂) conditions but drops to 75% in humid air due to hydrolysis of the piperidine HCl salt .
  • pH-Dependent Degradation : At pH <3, protonation of the pyrazole ring accelerates decomposition (t₁/₂ = 14 days vs. 60 days at pH 7) .

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